Iodomycin

P-glycoprotein photoaffinity labeling multidrug resistance

MDR studies require a P-gp probe with unambiguous selectivity. Iodomycin (CAS 121071-90-7), a ¹²⁵I-Bolton-Hunter daunomycin derivative, enables covalent photolabeling at lysine 268 (TM5) with zero cross-reactivity to MRP1 or BCRP. • ~2000 Ci/mmol specific activity-detectable at 0.1 pmol/10 µg protein • Validated affinity hierarchy: vinblastine ≈ cyclosporin A > verapamil > daunorubicin (52% at 10 µM) • Binding domain mapped to aa 230-312; supports cryo-EM/MD studies Standard: 10-100 mg; bulk custom synthesis available.

Molecular Formula C36H36INO12
Molecular Weight 801.6 g/mol
CAS No. 121071-90-7
Cat. No. B218971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodomycin
CAS121071-90-7
Synonymsiodomycin
Molecular FormulaC36H36INO12
Molecular Weight801.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CCC6=CC(=C(C=C6)O)I)O
InChIInChI=1S/C36H36INO12/c1-15-31(42)21(38-25(41)10-8-17-7-9-22(40)20(37)11-17)12-26(49-15)50-24-14-36(47,16(2)39)13-19-28(24)35(46)30-29(33(19)44)32(43)18-5-4-6-23(48-3)27(18)34(30)45/h4-7,9,11,15,21,24,26,31,40,42,44,46-47H,8,10,12-14H2,1-3H3,(H,38,41)
InChIKeyYHTMSGVYYROIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodomycin: Radioiodinated Probe for P-Glycoprotein Research


Iodomycin (CAS 121071-90-7), also referred to as a Bolton–Hunter derivative of daunomycin, is a radioiodinated anthracycline analogue with the molecular formula C36H36INO12 and a molecular weight of 801.6 g/mol [1]. It is primarily utilized as a photoaffinity probe for P-glycoprotein (P-gp), the ABC transporter implicated in multidrug resistance (MDR), and offers a specific activity of approximately 2000 Ci/mmol when labeled with ¹²⁵I, enabling sensitive detection of drug–transporter interactions [2]. Its design merges the anthracycline pharmacophore with a ¹²⁵I-labeled Bolton–Hunter group, conferring both biological recognition and radiodetection capability [1].

Why Iodomycin Cannot Be Substituted with Generic Anthracyclines


Iodomycin is not interchangeable with other anthracyclines such as doxorubicin, idarubicin, or epirubicin because its principal value lies in its function as a radiolabeled photoaffinity probe rather than as a cytotoxic agent. The covalent attachment of the ¹²⁵I-Bolton–Hunter moiety confers a specific activity of ~2000 Ci/mmol—a feature absent in all non-iodinated anthracyclines—that enables direct detection, quantification, and competition analysis of P-gp binding in membrane vesicles and intact cells [1]. Critically, while its cytotoxicity is approximately 10-fold lower than that of daunomycin in normal cells, MDR cells remain cross-resistant to iodomycin, a functional divergence that disqualifies it as a therapeutic substitute and reinforces its role as a P-gp-specific research tool [1]. Furthermore, the photobinding site of iodomycin on P-gp has been precisely mapped to lysine 268 adjacent to transmembrane helix 5 [2], a level of molecular characterization that generic anthracyclines lack, thereby preventing simple replacement in P-gp binding site mapping, competitive inhibition assays, or radioligand-based MDR studies.

Evidence-Based Differentiation for Informed Procurement


Radioiodinated Probe Identity vs. Non-Labeled Anthracyclines

Iodomycin carries a ¹²⁵I-Bolton–Hunter group that enables a specific activity of approximately 2000 Ci/mmol, a critical feature for sensitive photoaffinity labeling experiments that cannot be achieved with parent daunomycin or any other clinical anthracycline (doxorubicin, epirubicin, idarubicin), all of which lack a radioisotope label [1]. The high specific activity allows detection at low stoichiometry (0.1 pmol iodomycin per 10 µg protein) while maintaining selectivity for P-gp over other plasma membrane proteins, a capability not attainable with unlabeled or fluorescently tagged anthracyclines [2].

P-glycoprotein photoaffinity labeling multidrug resistance radioligand binding

Cytotoxicity Profile in Normal Cells vs. Daunomycin

In normal (drug-sensitive) cells, iodomycin demonstrated approximately 10-fold lower toxicity than the parent compound daunomycin [1]. This reduced cytotoxicity is a direct consequence of the Bolton–Hunter modification, which alters the pharmacophore sufficiently to diminish cell-killing potency while preserving P-gp recognition. Importantly, multidrug-resistant cells remain cross-resistant to iodomycin, indicating that the structural modification does not bypass P-gp-mediated efflux [1].

cytotoxicity anthracycline drug safety normal cell toxicity

P-Glycoprotein Photobinding Site Resolution

Iodomycin is the only anthracycline-based probe for which the major photobinding site on P-gp has been resolved to a single amino acid residue: lysine 268 adjacent to the cytosolic terminus of transmembrane helix 5 in hamster P-gp expressed in CHO B30 cells [1]. This resolution was achieved via photoaffinity labeling with [¹²⁵I]-iodomycin followed by BNPS-skatol and endoproteinase Lys-C cleavage and Edman sequencing [1]. No comparable single-residue binding site mapping exists for daunomycin, doxorubicin, or other clinical anthracyclines on P-gp, making iodomycin the uniquely characterized probe for structural studies of the drug-binding pocket [2].

P-glycoprotein binding site mapping photoaffinity labeling transmembrane domain

Competitive Binding Hierarchy at P-Glycoprotein

In competitive photoaffinity labeling experiments using [¹²⁵I]-iodomycin on plasma membranes of MDR Chinese hamster ovary B30 cells, vinblastine and cyclosporin A bound to P-gp with high affinity, while the MDR modulator S9788 and verapamil bound with medium affinity, and daunomycin exhibited comparatively weaker competition [1]. This affinity ranking—vinblastine ≈ cyclosporin A > S9788 ≈ verapamil > daunomycin—has been quantitatively confirmed through dose-dependent inhibition of [¹²⁵I]-iodomycin photolabeling and was corroborated by an independent study showing that vinblastine (10 µM) inhibited P-gp photolabeling by 95%, exceeding any of eight anthracyclines tested including daunorubicin (52% inhibition at 10 µM) and N-benzyladriamycin-14-valerate (AD-198; 85% at 10 µM) [2]. This consistent hierarchy validates iodomycin as a reliable probe for ranking P-gp substrate and modulator affinities, providing a standardized comparative framework absent with other radioligands.

competitive binding P-glycoprotein vinblastine cyclosporin A MDR reversal

Transporter Selectivity: P-gp vs. MRP1 and BCRP

[¹²⁵I]-Iodomycin selectively photolabels P-gp in CEM/VLB100 membranes, and this labeling is inhibited by 5 µM of the P-gp-specific modulators LY335979 (zosuquidar) and GF120918 (elacridar) [1]. In the same study, no photolabeling of MRP1 (in H69AR membranes) or BCRP (in MCF-7/BCRP membranes) was detected with iodomycin, confirming its selectivity for P-gp over two other clinically significant ABC transporters associated with multidrug resistance [1]. While daunomycin and doxorubicin are known substrates of multiple transporters including MRP1, the absence of iodomycin labeling on MRP1 and BCRP provides a level of transporter specificity not documented for the parent anthracyclines.

P-glycoprotein selectivity MRP1 BCRP ABC transporter photoaffinity probe

Binding Domain Co-Localization with Iodipine

Iodomycin and [¹²⁵I]-iodipine, a structural analogue of the 1,4-dihydropyridine azidopine, share a common binding domain on hamster P-gp spanning amino acids 230–312, as demonstrated by co-localization of their photolabeled peptides [1]. However, this binding domain is distinct from that reported for iodoarylazidoprazosin, indicating that iodomycin occupies a specific substrate-interaction region within the larger drug-binding pocket [1]. This domain-level mapping provides intermediate structural resolution between whole-protein labeling and single-residue identification, offering a validated reference point for computational docking and mutagenesis studies that is not available for other anthracycline probes.

binding domain iodipine P-glycoprotein photoaffinity substrate binding site

Key Applications in MDR and Transporter Research


Photoaffinity Labeling for Binding Site Validation

Iodomycin is the optimal probe for experiments requiring covalent photolabeling of P-gp at a defined binding site. Its resolved photobinding residue (lysine 268 adjacent to TM5) [1] enables researchers to validate site-directed mutagenesis studies by confirming whether introduced mutations alter or abolish photolabeling at the known attachment point. The high specific activity (~2000 Ci/mmol) ensures detectable signal at low probe concentrations (0.1 pmol per 10 µg protein), minimizing non-specific labeling [2].

Competitive Displacement Screening of MDR Modulators

For laboratories screening candidate MDR modulators, iodomycin provides a standardized competitive binding assay with a validated affinity hierarchy: vinblastine (95% inhibition at 10 µM) ≈ cyclosporin A > verapamil ≈ S9788 > daunorubicin (52% at 10 µM) [1]. This reproducible ranking allows quantitative comparison of novel compounds against established high-, medium-, and low-affinity benchmarks within a single experimental framework, supporting SAR campaigns for P-gp inhibitor development.

Transporter Selectivity Profiling in Resistant Cells

Iodomycin enables unambiguous attribution of drug binding to P-gp due to its documented lack of photolabeling on MRP1 and BCRP [1]. In experimental systems where multiple ABC transporters are co-expressed (e.g., resistant tumor cell lines), iodomycin can serve as a P-gp-selective probe, allowing researchers to deconvolute which transporter is responsible for observed drug interactions without cross-reactivity artifacts that complicate interpretation when using multi-transporter substrates like daunomycin or doxorubicin.

Domain Mapping of Polyspecific Drug-Binding Pockets

The co-localization of iodomycin with iodipine within amino acids 230–312 of hamster P-gp, and the distinction of this domain from that of iodoarylazidoprazosin [1], supports structural studies aimed at resolving the architecture of the large polyspecific drug-binding cavity. Researchers employing cryo-EM or molecular dynamics simulations can use the iodomycin binding domain as a spatially validated constraint for modeling anthracycline and 1,4-dihydropyridine interaction sites within P-gp.

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